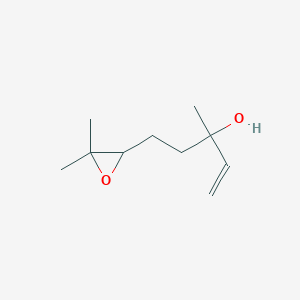

5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol

説明

Synthesis Analysis

The synthesis of “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” involves a multi-step process. The starting material is JH III, which is modified to introduce the epoxide group. The reaction involves the use of various reagents and solvents, and the final product is purified using chromatography techniques .Molecular Structure Analysis

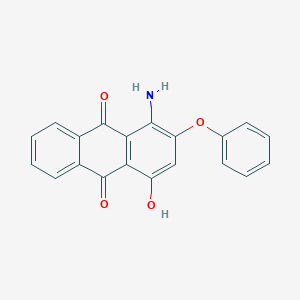

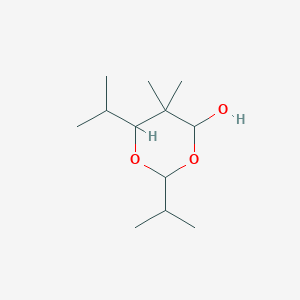

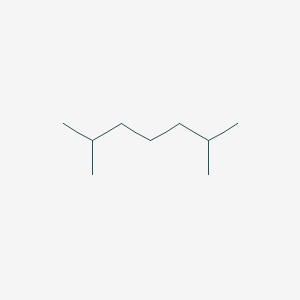

The molecular structure of “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” is complex and involves several functional groups. The compound contains an oxirane ring, which is a three-membered ring containing two carbon atoms and one oxygen atom .Chemical Reactions Analysis

The compound “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” works by binding to the juvenile hormone receptor in insects, which regulates gene expression and plays a crucial role in insect development and reproduction . By binding to the receptor, it disrupts the normal function of the juvenile hormone pathway, leading to developmental abnormalities and ultimately death in the target insects .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” include a molecular weight of 212.28500, a density of 0.974g/cm3, and a boiling point of 257.8ºC at 760 mmHg .科学的研究の応用

Antifungal Activity : A study by Khayyat and Sameeh (2017) revealed that geranyl acetate and its derivatives, including compounds similar to 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol, exhibit significant antifungal action against Microsporum gypsum, Trichophyton vercossum, and Candida tropicalis (Khayyat & Sameeh, 2017).

Photochemical Transformations : Research by Gvozdev et al. (2021) on similar compounds studied the generation of chloro(4-methylpent-3-en-1-ynyl)carbene and its reactions, showing the potential for various photochemical transformations (Gvozdev et al., 2021).

Biotransformation Studies : Daramwar et al. (2012) investigated the biotransformation of monoterpene alcohols using a fungal strain, leading to the creation of several metabolites, including compounds structurally related to 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol (Daramwar et al., 2012).

Catalytic Dimerization : Singer and Wilkinson (1968) explored the catalytic dimerization of monosubstituted α-hydroxyacetylenes, a process relevant to the synthesis of compounds like 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol (Singer & Wilkinson, 1968).

Synthesis of Key Intermediates : Chu et al. (2004) reported a practical procedure for synthesizing intermediates related to 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol, highlighting its importance in the total synthesis of complex organic molecules (Chu et al., 2004).

Comprehensive Analytical Characterization : Dybowski et al. (2021) conducted a comprehensive study on methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate, providing insights into the structural and analytical characterization of related compounds (Dybowski et al., 2021).

Ene Reactions and Stereochemistry : Vassilikogiannakis et al. (1999) investigated the ene reactions of singlet oxygen with allylic alcohols, offering insights into the stereochemistry of reactions involving compounds similar to 5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol (Vassilikogiannakis et al., 1999).

作用機序

The mechanism of action of “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” involves its interaction with the juvenile hormone receptor in insects. By binding to this receptor, the compound disrupts the normal function of the juvenile hormone pathway, leading to a reduction in the levels of certain proteins and enzymes that are essential for insect development and reproduction .

Safety and Hazards

The compound “5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol” is classified as a dangerous good. It has several hazard statements including H227, H302+H312, H315, H319, H330, H335, H341, H350, H360, and H371 . It is recommended to handle this compound with care, using protective gloves, eye protection, and face protection .

特性

IUPAC Name |

5-(3,3-dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,11)7-6-8-9(2,3)12-8/h5,8,11H,1,6-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATQWIIUJKWZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)CCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,3-Dimethyloxiran-2-yl)-3-methylpent-1-en-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。